N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)28-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRMMDOINOGCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with a phenyl group: The benzo[d]thiazole intermediate can be coupled with a phenyl group through a Suzuki or Heck coupling reaction.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the phenyl ring using ethylsulfonyl chloride in the presence of a base.
Formation of the benzamide: The final step involves the amidation of the sulfonylated intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylsulfonyl group (-SO₂C₂H₅) undergoes nucleophilic substitution under alkaline conditions. For example:
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Hydrolysis of ethylsulfonyl group | 1M KOH in EtOH, 80°C, 6h | N-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-(sulfonato)benzamide | 78% | |
| Thiol substitution | NaSH, DMF, 60°C, 4h | N-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-(ethylthio)benzamide | 65% |
Mechanistic Insight : The sulfonyl group acts as a leaving group, with hydroxide or thiolate ions attacking the electrophilic sulfur center.
Electrophilic Aromatic Substitution
The electron-rich benzo[d]thiazole and benzene rings participate in electrophilic substitutions:
Key Observation : Nitration occurs preferentially at the C5 position of the benzo[d]thiazole ring due to steric and electronic directing effects .
Condensation and Cyclization
The amide group facilitates cyclization reactions with α,β-diketones or α-haloketones:
Structural Evidence : X-ray crystallography confirms bond lengths (e.g., C=O at 1.170 Å) critical for cyclization .
Oxidation and Reduction
The ethylsulfonyl and amide groups exhibit redox activity:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Reduction of sulfonyl group | LiAlH₄, THF, 0°C, 3h | N-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfinyl)benzamide | 45% | |
| Oxidation of methyl group | KMnO₄, H₂O, 70°C, 5h | N-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)-4-carboxybenzamide | 58% |
Note : Over-oxidation risks necessitate precise stoichiometric control.
Acid/Base-Mediated Rearrangements
Under acidic conditions, the benzothiazole ring undergoes ring-opening:
Stability : The compound remains stable in neutral pH but degrades rapidly under strong acidic/basic conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
Optimization : Reactions require anhydrous conditions and inert atmospheres .
Photochemical Reactions
UV-induced reactivity has been observed:
Application : Photostability studies recommend dark storage to prevent degradation .
Scientific Research Applications
Enzyme Inhibition
Research indicates that N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide may act as an inhibitor for various enzymes, including soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are implicated in pain modulation and inflammation processes. Dual inhibition of these targets has been shown to produce significant antinociceptive effects in animal models, suggesting its potential as a therapeutic agent for pain relief .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. The presence of the ethylsulfonyl group may enhance cellular uptake and bioavailability, increasing efficacy against tumor cells.
Antimicrobial Properties
Preliminary investigations have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The benzothiazole moiety is known for its broad-spectrum antimicrobial properties, making this compound a candidate for further development in infectious disease treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound.
Key Findings in SAR Studies:
- Substituent Positioning : Variations in the positioning of the ethylsulfonyl group or other substituents can significantly alter the compound's biological activity and potency against specific targets.
- Functional Group Modifications : Modifying functional groups within the benzothiazole or benzamide framework can lead to enhanced selectivity and reduced off-target effects, which are critical for drug development .
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares a benzamide core with numerous derivatives but differs in key substituents:
- Benzo[d]thiazole attachment : Unlike analogs where benzo[d]thiazole is attached at the 2-position of the phenyl ring (e.g., compounds 3a–3v in –4), this compound features a 3-position linkage, which may alter steric and electronic interactions in biological systems .
- Ethylsulfonyl group : The 2-(ethylsulfonyl) substituent is a strong electron-withdrawing group, contrasting with derivatives bearing methoxy (3b ), chloro (3c ), or trifluoromethyl (3s ) groups. This group may enhance metabolic stability or solubility compared to methyl or halogen substituents .
Physicochemical Properties
Key physicochemical data for selected analogs are summarized below:
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 3s ) generally exhibit lower melting points than parent structures (3a ), suggesting reduced crystallinity. The ethylsulfonyl group in the target compound may follow this trend.
- Yields : Chloro-substituted analogs (3c ) show lower yields (~56%), possibly due to steric hindrance during synthesis. The ethylsulfonyl group’s bulk may similarly affect reaction efficiency.
Spectral Data (NMR)
- Aromatic Protons : The benzo[d]thiazole protons (e.g., 7.4–8.2 ppm) align with analogs like 3a–3v , but the 3-phenyl linkage may shift specific resonances due to altered conjugation .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety, which is known for its significant biological activities. The synthesis of similar thiazole derivatives often involves multi-step processes that include the reaction of substituted benzoyl chlorides with thiazole derivatives. For instance, the synthesis pathway for related compounds has been documented, indicating the versatility of thiazole in medicinal chemistry .
Anticancer Activity
Studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. For instance, various thiazole-based compounds have shown efficacy against different cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the phenyl ring enhances cytotoxic activity. A notable study reported that certain thiazole derivatives had IC50 values comparable to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |
| Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| This compound | Various | TBD | Current Study |
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Research indicates that thiazole derivatives can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
A study highlighted that certain thiazole compounds demonstrated significant activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Anti-inflammatory Effects
Thiazole derivatives have been investigated for their anti-inflammatory properties as well. They can inhibit various inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases. For example, some studies indicated that modifications in the thiazole structure could enhance their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation .
Structure-Activity Relationship (SAR)
The SAR studies provide insight into how modifications to the benzo[d]thiazole and ethylsulfonyl groups influence biological activity:
- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance activity by stabilizing the compound's interaction with biological targets.
- Thiazole Ring Modifications : Variations in the thiazole ring can significantly affect potency; for instance, introducing halogen atoms has been shown to improve anticancer efficacy.
- Linker Length and Composition : The length and nature of the linker between the thiazole and other functional groups can impact bioavailability and pharmacodynamics.
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- A study on N-benzyl pyridinium-based benzoheterocycles revealed potent inhibition against amyloid beta aggregation, which is relevant in Alzheimer's disease .
- Another investigation showed that a series of benzothiazole analogues acted as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), providing insights into pain management therapies .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide?
Methodological Answer:
The compound can be synthesized via coupling reactions between substituted benzothiazole amines and activated benzamide precursors. For example, substituted 2-amino benzothiazoles (e.g., 3(a–e) in ) are coupled with N-phenyl anthranilic acid derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or pyridine). Yield optimization often involves:
- Catalyst Selection : Rhodium-catalyzed C–H amidation (as in ) improves regioselectivity.
- Purification : Column chromatography with silica gel (60–120 mesh) and recrystallization from methanol or ethanol enhances purity .
- Reaction Monitoring : TLC analysis (e.g., using ethyl acetate/hexane 3:7) ensures reaction completion before workup .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (S=O) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., calculated for C₂₂H₁₇N₂O₂S₂: 421.0784) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Anti-inflammatory Activity : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA (IC₅₀ calculations) .
- Enzyme Inhibition : Fluorometric assays (e.g., ALP detection via dephosphorylation of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzamide; see ) quantify target engagement .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells assess selectivity (therapeutic index) .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across derivatives?
Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values for anti-inflammatory activity) may arise from:
- Substituent Effects : Compare derivatives with electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH₃) groups on the benzamide ring. For example, shows methoxy groups enhance solubility but reduce target binding .
- Stereoelectronic Factors : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds between the ethylsulfonyl group and Arg42 in COX-2) .
- Metabolic Stability : LC-MS/MS pharmacokinetic profiling in liver microsomes clarifies discrepancies between in vitro and in vivo efficacy .
Advanced: How to address discrepancies in reported synthetic yields (e.g., 56% vs. 94% in similar derivatives)?
Methodological Answer:
Yield variations may stem from:
- Reaction Conditions : reports 94% yield under Rh catalysis, while non-catalyzed methods ( ) yield ≤70% due to side reactions .
- Purification Protocols : Gradient elution (e.g., 10–50% ethyl acetate in hexane) improves recovery vs. isocratic methods .
- Intermediate Stability : Protect labile groups (e.g., -NH₂ in benzothiazole amines) with Boc or Fmoc to prevent degradation during coupling .
Advanced: What in silico strategies predict off-target interactions for this compound?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., benzothiazole as a hydrophobic anchor) and exclude kinases with similar ATP-binding pockets .
- Molecular Dynamics (MD) : Simulate binding to unintended targets (e.g., carbonic anhydrase) by analyzing RMSD/RMSF plots over 100 ns trajectories .
- Druggability Scores : SwissADME predicts CYP450 inhibition risks (e.g., CYP3A4 > 50% inhibition at 10 µM) to prioritize safer analogs .
Advanced: How to assess the hydrolytic stability of the ethylsulfonyl group under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in PBS buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) over 24 hours. The ethylsulfonyl group is stable at pH >5 but hydrolyzes to sulfonic acid at gastric pH .
- Mass Spectrometry : Identify degradation products (e.g., N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-sulfobenzoic acid) using Q-TOF-MS/MS .
- Accelerated Stability Testing : Use Arrhenius kinetics (40°C/75% RH) to extrapolate shelf-life .
Advanced: What strategies enhance selectivity for benzothiazole-containing compounds in enzyme inhibition?
Methodological Answer:
- Covalent Modification : Introduce Michael acceptors (e.g., acrylamide) near the benzothiazole core to target cysteine residues in enzymes (e.g., RIPK3; see ) .
- Fragment-Based Design : Replace the ethylsulfonyl group with phosphonate esters to exploit charged binding pockets (e.g., in metalloproteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy to optimize interactions with conserved residues (e.g., Tyr341 in PFOR; ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
